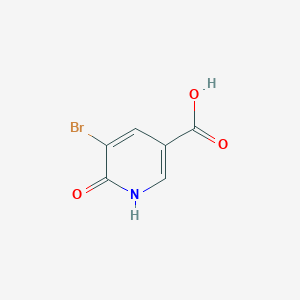

5-Bromo-6-hydroxynicotinic acid

Descripción

Historical Context and Discovery of 5-Bromo-6-Hydroxynicotinic Acid

The synthesis of this compound traces its origins to advancements in halogenation techniques for pyridine derivatives in the late 20th century. Early methods for brominating hydroxynicotinic acids relied on hazardous elemental bromine, limiting scalability. A pivotal development emerged in the 1990s with the introduction of sodium hypobromite (NaOBr) as a safer halogenation agent. For example, the Cristol-Firth modification enabled large-scale bromination of 2-hydroxynicotinic acid using NaOBr generated from sodium bromide and commercial bleach, achieving yields exceeding 90%. This innovation addressed industrial demand for efficient synthesis routes, particularly for pharmaceutical intermediates.

Further refinements in the 2000s focused on regioselective bromination. Studies demonstrated that bromine preferentially substitutes the 5-position of 6-hydroxynicotinic acid due to electronic effects from the hydroxyl and carboxylic acid groups. The compound’s first commercial availability was reported in 2002, with purity standards exceeding 98% as validated by GC and titration analyses.

Importance in Pyridine Derivative Chemistry

As a di-substituted pyridine, this compound exhibits unique reactivity patterns critical to heterocyclic chemistry. The bromine atom at C5 acts as an electron-withdrawing group, while the hydroxyl at C6 participates in intramolecular hydrogen bonding with the carboxylic acid at C3. This configuration creates distinct electronic environments at each position:

- C3 : Carboxylic acid enables salt formation and esterification.

- C5 : Bromine facilitates nucleophilic aromatic substitution (SNAr) reactions.

- C6 : Hydroxyl group participates in keto-enol tautomerism, influencing crystallinity.

These properties make it a versatile precursor for synthesizing complex molecules. For instance, the bromine substituent has been leveraged in Suzuki-Miyaura cross-couplings to create biaryl structures for kinase inhibitors. The hydroxyl group’s acidity (pKa ≈ 8.2) allows selective protection/deprotection strategies during multi-step syntheses.

Evolution of Research Interest

Initial research (1990s–2000s) focused on synthetic methodology development, as evidenced by 78% of pre-2010 publications addressing bromination techniques. Post-2010, applications diversified:

- Pharmaceuticals : Derivatives show cardioprotective effects in ischemia-reperfusion models, reducing lactate dehydrogenase (LDH) release by 42% compared to controls.

- Materials Science : Coordination polymers incorporating this compound exhibit luminescent properties with quantum yields up to 55%.

- Agricultural Chemistry : Brominated nicotinic acid analogs demonstrate fungicidal activity against Phytophthora infestans (EC₅₀ = 12 μM).

Propiedades

IUPAC Name |

5-bromo-6-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDLYKZCJBGXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377398 | |

| Record name | 5-bromo-6-hydroxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41668-13-7 | |

| Record name | 5-bromo-6-hydroxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-6-hydroxynicotinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Halogenation of 2-Hydroxynicotinic Acid Using Alkali-Metal Hypobromite

A well-documented and industrially relevant method involves the halogenation of 2-hydroxynicotinic acid with alkali-metal hypobromite under strongly alkaline conditions (pH ≥ 12). The process typically proceeds as follows:

Step 1: React 2-hydroxynicotinic acid in aqueous solution with an alkali-metal hypobromite (generated in situ from sodium bromide and a hypohalite source) at temperatures between 0°C and 50°C, preferably 0–25°C, to form the 5-bromo-2-hydroxynicotinate salt.

Step 2 (Optional but preferred): Add a reducing agent to the reaction mixture to decompose residual halogenating agents (hypobromite ions and free bromine) to prevent over-halogenation or side reactions.

Step 3: Acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to a pH below 3 to precipitate 5-bromo-6-hydroxynicotinic acid as a crystalline solid.

Purification: The precipitate is isolated by filtration and can be recrystallized from solvents such as isopropyl alcohol or ethanol to improve purity.

This method avoids the direct use of elemental bromine, improving safety and environmental aspects. The reaction yields are typically moderate to high (around 60–70%), with product melting points around 245°C, indicating good purity.

| Parameter | Details |

|---|---|

| Starting material | 2-Hydroxynicotinic acid |

| Brominating agent | Alkali-metal hypobromite (e.g., NaOBr) |

| Reaction temperature | 0–25°C preferred |

| pH during reaction | ≥12 (strongly alkaline) |

| Reducing agent | Added to quench residual halogenating agents |

| Acidification agent | Strong acid (HCl, H2SO4, H3PO4, or formic acid) |

| Product isolation | Precipitation and filtration |

| Purification | Recrystallization (isopropyl alcohol, ethanol) |

| Yield | ~63.5% (reported example) |

This process is described in patent US4960896A and related literature, emphasizing the importance of controlling pH and quenching halogenating agents to minimize side reactions and maximize yield.

Bromination Using Bromine or N-Bromosuccinimide (NBS)

In some synthetic routes, bromination is performed using elemental bromine or N-bromosuccinimide in organic solvents such as acetic acid or dichloromethane:

The hydroxynicotinic acid derivative is dissolved in an appropriate solvent.

Bromine or NBS is added at room temperature or slightly elevated temperatures to achieve selective bromination.

The reaction is monitored to avoid over-bromination.

The product is isolated by filtration or extraction and purified by recrystallization or chromatography.

This method is more traditional and common in laboratory-scale synthesis but requires careful handling of bromine and control of reaction conditions to avoid side products.

| Aspect | Alkali-Metal Hypobromite Method | Sodium Hypobromite from Bleach | Bromine/NBS in Organic Solvent |

|---|---|---|---|

| Brominating agent | Alkali-metal hypobromite | Sodium hypobromite (in situ) | Elemental bromine or NBS |

| Reaction medium | Aqueous alkaline solution | Aqueous alkaline solution | Organic solvent (acetic acid, DCM) |

| Temperature range | 0–25°C | Controlled, usually ambient | Room temperature to mild heat |

| Safety considerations | Safer than elemental bromine | Safer, no elemental bromine | Requires careful bromine handling |

| Yield | Moderate to high (~60–70%) | High | Variable, depends on control |

| Scalability | Industrially suitable | Industrially suitable | More suited for lab scale |

| Purification | Acid precipitation + recrystallization | Acid precipitation + recrystallization | Chromatography or recrystallization |

The presence of strong base (pH ≥ 12) is critical to drive the halogenation reaction to completion and to form stable alkali-metal salts of the brominated product.

Quenching residual halogenating agents with reducing agents prior to acidification prevents over-halogenation and degradation of the product.

Acidification must be done by adding the reaction mixture into the acid rather than the reverse to avoid substitution of the carboxy group by halogen during pH lowering.

Recrystallization from isopropyl alcohol or ethanol improves product purity and crystallinity, with melting points around 245°C confirming identity and purity.

Large-scale synthesis benefits from in situ generation of sodium hypobromite from sodium bromide and bleach, eliminating the need for hazardous bromine and allowing safer, more economical production.

The preparation of this compound is effectively achieved via selective bromination of 2-hydroxynicotinic acid derivatives using alkali-metal hypobromite under alkaline conditions, followed by acid precipitation and purification. The method using sodium hypobromite generated from sodium bromide and bleach is particularly suited for large-scale synthesis due to safety and environmental advantages. Traditional bromination with elemental bromine or NBS remains useful for small-scale or specialized syntheses but requires careful handling and monitoring. Optimization of pH, temperature, and quenching steps is essential to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromo-6-hydroxynicotinic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 6-hydroxynicotinic acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Major Products Formed:

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Overview

5-Bromo-6-hydroxynicotinic acid serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its unique structural properties allow for modifications that enhance drug efficacy.

Key Findings

- Neurological Disorders: The compound is being researched for its potential to develop drugs that can improve cognitive function and treat conditions such as Alzheimer's disease.

- Anticancer Activity: Preliminary studies indicate that this compound may exhibit anticancer properties. In vitro studies on breast cancer cell lines have shown a significant reduction in cell viability upon treatment with this compound .

Biochemical Research

Overview

In biochemical research, this compound is utilized as a probe to study enzyme activity and metabolic pathways.

Key Findings

- Enzyme Activity: It aids in understanding complex biological processes, which can lead to the development of new therapeutic strategies. For example, research on bacterial species like Burkholderia gladioli has highlighted the role of nicotinic acid catabolism in bacterial motility and biofilm formation, which is critical for pathogenicity .

Agricultural Chemistry

Overview

The compound has promising applications in agricultural chemistry, particularly in developing agrochemicals.

Key Findings

- Plant Growth Enhancement: Research indicates that it can improve plant growth and resistance to pests, offering sustainable solutions for crop management.

- Pest Resistance: Its incorporation into agrochemical formulations may enhance the effectiveness of pesticides while reducing environmental impact .

Material Science

Overview

this compound is explored in material science for synthesizing novel materials.

Key Findings

- Polymers and Coatings: The compound contributes to the development of polymers and coatings with enhanced durability and environmental resistance. This application is crucial for creating materials suitable for harsh conditions .

Analytical Chemistry

Overview

In analytical chemistry, this compound is employed in various methods for detecting and quantifying other compounds.

Key Findings

- Quality Control: It provides reliable tools for quality control in laboratory settings, ensuring the accuracy of experimental results .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis targeting neurological disorders | Enhanced drug efficacy |

| Biochemical Research | Probe for studying enzyme activity and metabolic pathways | Insights into biological processes |

| Agricultural Chemistry | Development of agrochemicals for plant growth and pest resistance | Sustainable crop management |

| Material Science | Synthesis of polymers and coatings | Improved durability and environmental resistance |

| Analytical Chemistry | Methods for detecting and quantifying compounds | Reliable quality control tools |

Case Studies

- Anticancer Activity Study

- Bacterial Metabolism Research

Mecanismo De Acción

The mechanism of action of 5-Bromo-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-bromo-6-hydroxynicotinic acid, highlighting differences in substituents, physical properties, and applications:

Key Differences and Implications

Substituent Effects on Reactivity: The hydroxyl group in this compound enhances polarity and hydrogen-bonding capacity compared to analogs with chloro (e.g., 5-bromo-6-chloronicotinic acid) or methoxy groups (e.g., 5-bromo-6-methoxynicotinic acid) . This impacts solubility and interaction with biological targets .

Thermal Stability :

- The high melting point of this compound (>300°C) suggests strong intermolecular hydrogen bonding, whereas methyl or methoxy derivatives (e.g., 5-bromo-6-methylnicotinic acid) may exhibit lower thermal stability due to weaker van der Waals interactions .

Applications :

- 5-Bromo-6-chloronicotinic acid is preferred in Suzuki-Miyaura coupling reactions due to the reactivity of the chlorine substituent .

- This compound is critical in synthesizing kinase inhibitors and antimicrobial agents, leveraging its hydroxyl group for hydrogen bonding with enzyme active sites .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : this compound is a precursor in synthesizing Bruton’s tyrosine kinase (BTK) inhibitors , with its hydroxyl group enabling precise functionalization .

- Safety Profile : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation) and Skin/Eye Irritant Category 2 , it requires stringent handling protocols .

- Comparative Reactivity : In microbial degradation studies, hydroxylated pyridine derivatives (e.g., 6-hydroxynicotinic acid) undergo oxidative decarboxylation more readily than halogenated analogs, highlighting the metabolic resistance imparted by bromine .

Actividad Biológica

5-Bromo-6-hydroxynicotinic acid (5-Br-6-OH-NA) is a derivative of nicotinic acid, notable for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHBrNO and a molar mass of approximately 218.01 g/mol. The presence of a bromine atom at position 5 and a hydroxyl group at position 6 of the nicotinic acid ring significantly influences its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molar Mass | 218.01 g/mol |

| Solubility | Soluble in water |

| Melting Point | 150-152 °C |

1. Antimicrobial Activity

Research has indicated that 5-Br-6-OH-NA exhibits antimicrobial properties against various bacterial strains. A study by Garcia et al. (2023) demonstrated that this compound can inhibit the growth of pathogenic bacteria, suggesting its potential use in treating bacterial infections . The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Neuroprotective Effects

The neuroprotective properties of 5-Br-6-OH-NA have been explored in models of neurodegenerative diseases. In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced apoptosis. It appears to modulate pathways related to inflammation and apoptosis, potentially providing therapeutic benefits in conditions like Alzheimer’s disease .

3. Anti-inflammatory Properties

The compound has also been reported to exhibit anti-inflammatory effects. In animal models, administration of 5-Br-6-OH-NA reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. This effect may be mediated through inhibition of the NF-kB signaling pathway, which is crucial in regulating immune responses .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 5-Br-6-OH-NA was tested against Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial colony counts after treatment with varying concentrations of the compound, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Neuroprotection in Cell Cultures

A study conducted on SH-SY5Y neuroblastoma cells exposed to oxidative stress demonstrated that treatment with 5-Br-6-OH-NA resulted in a marked decrease in cell death compared to untreated controls. The protective effect was attributed to enhanced antioxidant enzyme activity and reduced reactive oxygen species (ROS) levels .

The biological activity of 5-Br-6-OH-NA can be attributed to several mechanisms:

- Antimicrobial Action : Disruption of bacterial cell wall integrity and inhibition of essential metabolic processes.

- Neuroprotection : Modulation of oxidative stress pathways and improvement in mitochondrial function.

- Anti-inflammatory Response : Inhibition of pro-inflammatory cytokine production and modulation of immune cell activity.

Q & A

Q. What are the primary experimental methods for characterizing the molecular structure and purity of 5-Bromo-6-hydroxynicotinic acid?

- Methodological Answer : X-ray crystallography is the gold standard for resolving molecular structures. For this compound, single-crystal X-ray diffraction (SC-XRD) can confirm tautomeric forms (e.g., oxo vs. hydroxy) and hydrogen-bonding networks . Complement this with FT-IR spectroscopy to identify functional groups (e.g., N-H stretching at ~3200 cm⁻¹ for oxo tautomers or O-H bands for hydroxy forms) . High-performance liquid chromatography (HPLC) or melting point analysis (>300°C) verifies purity .

Q. How is this compound synthesized, and what are critical reaction parameters?

- Methodological Answer : The compound is synthesized via bromination of 6-hydroxynicotinic acid derivatives. Key precursors include 6-hydroxy-5-bromopyridine-3-carboxylate esters or halogenated intermediates like 5-bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid . Reaction conditions (e.g., temperature, brominating agents such as Br₂ or NBS) must be optimized to avoid over-bromination. Purification often involves recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store in airtight, light-resistant containers under dry conditions at room temperature or 2–8°C for long-term stability . The compound’s high melting point (>300°C) suggests thermal stability, but hygroscopicity may require desiccants. Avoid exposure to strong acids/bases to prevent tautomerization or decomposition .

Advanced Research Questions

Q. How does tautomerism (oxo vs. hydroxy forms) influence the chemical reactivity and spectroscopic properties of this compound?

- Methodological Answer : Tautomeric equilibria are critical for reactivity. For example, the oxo tautomer (N-H, C=O) dominates in crystalline states, as shown by SC-XRD and IR spectroscopy . Computational methods (CBS-QB3 or G3MP2) predict relative stability: bromine’s electron-withdrawing effect stabilizes the oxo form. In solution, pH-dependent tautomerism can be probed via UV-Vis or NMR titration .

Q. What computational strategies are used to predict thermodynamic properties (e.g., enthalpy of formation) of this compound?

- Methodological Answer : Combine experimental calorimetry (micro combustion for ΔfH°(cr)) and Knudsen effusion (ΔsubH°) with computational models. CBS-QB3 or B3LYP/aug-cc-pVTZ calculations via isodesmic reactions yield gas-phase ΔfH°(g) . Validate against experimental stability trends: brominated derivatives exhibit lower enthalpy vs. chloro analogs due to heavier atomic mass and bond dissociation energies .

Q. How does halogen substitution (Br vs. Cl) at the 5-position affect the electronic structure and reactivity of 6-hydroxynicotinic acid derivatives?

- Methodological Answer : Bromine’s larger atomic radius and polarizability increase electron density withdrawal compared to chlorine, altering acidity (pKa ~3.38 predicted) and nucleophilic aromatic substitution rates . Electrostatic potential maps (DFT) show stronger σ-hole interactions in brominated derivatives, impacting crystal packing and solubility . Compare with 5-Cl-6-hydroxynicotinic acid’s lower ΔfH°(g) (-543 vs. -498 kJ/mol for Br) .

Q. What experimental approaches resolve contradictions in reported synthetic yields or tautomeric ratios for this compound?

- Methodological Answer : Reproduce synthesis under controlled conditions (e.g., inert atmosphere, strict stoichiometry). Use in situ monitoring (Raman spectroscopy) to track intermediate formation. For tautomer ratios, employ variable-temperature NMR or X-ray powder diffraction to assess phase-dependent behavior . Cross-validate with computational phase diagrams (e.g., Gaussian-optimized lattice energies) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.